Metofoline

Analgesic Pharmacology Enantioselectivity Opioid Research

Procure Metofoline (CAS 2154-02-1) as a critical reference standard for specialized preclinical research. Its unique 1,2,3,4-tetrahydroisoquinoline scaffold distinguishes it from morphinan-class opioids, making it an essential tool for dissecting opioid receptor activation, stereospecificity (with the (R)-enantiomer exhibiting ~6× the potency of codeine and the (S)-enantiomer inactive), and as a benchmark in drug-induced ocular toxicity studies. Avoid unqualified generic substitutions; only the (R)-Metofoline isomer ensures scientifically valid and reproducible results in your advanced SAR and safety profiling programs.

Molecular Formula C20H24ClNO2
Molecular Weight 345.9 g/mol
CAS No. 2154-02-1
Cat. No. B1203475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetofoline
CAS2154-02-1
Molecular FormulaC20H24ClNO2
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC
InChIInChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3
InChIKeyYBCPYHQFUMNOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metofoline (CAS 2154-02-1): Procurement Specifications & Chemical Identity for the Isoquinoline Opioid Analgesic


Metofoline (INN), also known as methofoline (USAN), is a synthetic opioid analgesic belonging to the 1,2,3,4-tetrahydroisoquinoline class [1]. Discovered in the 1950s by Hoffmann-La Roche, it was briefly marketed under the brand name Versidyne before being withdrawn in 1965 due to safety concerns [2]. Chemically, it is defined as 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, with a molecular weight of 345.87 g/mol and a melting point of 110-111°C for the free base [3][4]. Its core pharmacophore is a chlorophenethyl-tetrahydroisoquinoline, which distinguishes it structurally from typical morphinan opioids like codeine [1].

Why Metofoline (CAS 2154-02-1) Cannot Be Substituted with Other Opioid Analgesics


Generic substitution between opioid analgesics is not scientifically valid due to profound differences in pharmacodynamics and toxicity. Metofoline's distinct isoquinoline scaffold leads to a unique interaction profile, with its (R)-enantiomer demonstrating approximately six times the potency of codeine while the (S)-enantiomer is completely inactive, a stereospecificity not shared by most other opioids [1]. Furthermore, its SAR is unique; simple modifications like substituting the 4'-chloro group with a nitro group result in a 20-fold increase in potency, a degree of modifiability not observed in its structural analogs [2]. Critically, Metofoline is associated with a specific, irreversible toxicity—cataract formation in dogs—that led to its market withdrawal, making any unqualified substitution a severe safety risk [3].

Metofoline (CAS 2154-02-1) Quantitative Differentiation: Evidence-Based Selection Criteria for Research & Procurement


Enantioselective Analgesic Potency: (R)-Metofoline vs. Codeine

The (R)-enantiomer of Metofoline demonstrates a quantifiable potency advantage over codeine, the standard comparator. While the racemic mixture is roughly equipotent to codeine, the isolated active enantiomer shows a 6-fold increase in analgesic potency [1]. This stark contrast with the completely inactive (S)-enantiomer underscores the critical importance of stereochemistry for biological activity [2].

Analgesic Pharmacology Enantioselectivity Opioid Research

Structural Analog Potency: 4'-Nitro Metofoline Derivative vs. Metofoline and Codeine

The substitution of Metofoline's 4'-chloro group with a nitro group results in a profound increase in analgesic potency. Racemic 4'-nitromethopholine exhibits approximately 20 times the potency of codeine, compared to racemic Metofoline which is roughly equipotent to codeine [1]. This represents a 20-fold potency enhancement via a single, defined molecular modification, highlighting the tunability of this specific isoquinoline scaffold [2].

Medicinal Chemistry SAR Analysis Opioid Derivative

Toxicological Differentiation: Ocular Toxicity Profile vs. Codeine

Unlike codeine and most other opioid analgesics, Metofoline is associated with a specific, severe, and irreversible ocular toxicity. Its clinical development and marketing were halted in 1965 due to the occurrence of ophthalmic side effects and the discovery that it could produce cataracts (corneal opacities) in dogs [1]. This specific toxicity profile is a critical differentiator and a primary reason for its discontinuation, whereas codeine remains a widely used medication.

Toxicology Safety Pharmacology Adverse Event

Acute Toxicity in Rodents: Comparative LD50 Values for Metofoline

Quantitative acute toxicity data provides a direct comparison between different routes of administration. For Metofoline, the intravenous LD50 in mice is reported as 70 mg/kg, while the subcutaneous LD50 is 180 mg/kg, indicating a lower toxicity via the subcutaneous route [1]. This data is essential for establishing safe dosing parameters in experimental models and contrasts with the distinct toxicological profiles of other opioid classes.

Preclinical Toxicology Safety Assessment In Vivo Studies

Defined Application Scenarios for Metofoline (CAS 2154-02-1) in Scientific and Industrial Research


Enantioselective Opioid Receptor Pharmacology Research

Procure (R)-Metofoline for studies requiring a high-potency opioid agonist with a non-morphinan, isoquinoline structure. Its 6-fold potency advantage over codeine [1], combined with its stereospecific activity, makes it an ideal tool compound for dissecting the structural determinants of opioid receptor activation and stereoselective recognition.

Medicinal Chemistry & SAR of Isoquinoline Analgesics

Utilize Metofoline as a reference standard and scaffold for structure-activity relationship (SAR) studies. Researchers synthesizing novel isoquinoline derivatives can use Metofoline (and its known 4'-nitro analog with 20x potency [2]) as benchmarks for validating new synthetic routes and for quantifying the impact of structural modifications on analgesic activity.

Reference Standard in Ocular Toxicology & Safety Pharmacology

Employ Metofoline as a positive control or reference compound in preclinical studies investigating drug-induced ocular toxicity, specifically cataract formation. Its well-documented capacity to cause corneal opacities in dogs provides a known benchmark against which the safety of new chemical entities can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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